Methyl benzo[b]thiophene-2-carboxylate
Overview
Description
Methyl benzo[b]thiophene-2-carboxylate is a chemical compound with the formula C10H8O2S . It is also known as Benzo[b]thiophene-2-carboxylic acid methyl ester or Methyl thianaphthene-2-carboxylate .
Synthesis Analysis
The synthesis of Methyl benzo[b]thiophene-2-carboxylate and its derivatives can be achieved through various methods. For instance, one method involves the reaction of 2-thianaphthenyllithium with methyl p-toluenesulfonate . Another method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of Methyl benzo[b]thiophene-2-carboxylate consists of a benzo[b]thiophene ring attached to a carboxylate group . The IUPAC Standard InChI for this compound isInChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
. Chemical Reactions Analysis
Methyl benzo[b]thiophene-2-carboxylate can undergo various chemical reactions. For example, it can react with 2-fluoro-5-(trifluoromethyl)benzonitrile, methyl thioglycolate, and triethylamine to give a colorless solid .Physical And Chemical Properties Analysis
Methyl benzo[b]thiophene-2-carboxylate is a solid with a melting point of 70-74°C . It has a molecular weight of 192.23 . The compound is beige to brownish low melting solid .Scientific Research Applications
1. Environmental Impact Studies
Methyl benzo[b]thiophene-2-carboxylate and related compounds have been studied in the context of environmental science, particularly concerning the fate of crude oil components after an oil spill. For instance, Bobinger and Andersson (1998) explored the photochemical degradation of monomethylated benzo[b]thiophenes, which is significant for understanding how these compounds behave in aquatic environments post-spillage (Bobinger & Andersson, 1998).
2. Synthesis of Derivatives for Pharmacological Properties
In medicinal chemistry, the synthesis of various benzo[b]thiophene derivatives, including those from methyl benzo[b]thiophene-2-carboxylate, has been explored due to their broad spectrum of pharmacological properties. Isloor, Kalluraya, and Pai (2010) discuss synthesizing such derivatives, including their antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).
3. Development of Heterocyclic Systems
The compound has been used in creating new heterocyclic systems. Yagodkina-Yakovenko, Bol’but, and Vovk (2018) reported the reaction of methyl benzo[b]thiophene-2-carboxylates with other compounds to produce novel heterocyclic structures (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
4. Exploring Chemical Properties and Reactions
Research has also been conducted on the chemical properties and reactions of methyl benzo[b]thiophene-2-carboxylate derivatives. Davies et al. (1977) studied the thermal and photodimerization of benzo[b]thiophen-3-carboxylic acid 1,1-Dioxide, a related compound, to understand its chemical behavior under different conditions (Davies, Ennis, Mahavera, & Porter, 1977).
5. Application in Synthesizing Complex Libraries
The compound has been used in synthesizing diverse libraries of benzo[b]thiophene derivatives with potential medicinal applications. Cho, Neuenswander, and Larock (2010) described parallel solution-phase methods for creating a benzo[b]thiophene library, demonstrating the compound's versatility in drug discovery (Cho, Neuenswander, & Larock, 2010).
Safety And Hazards
Methyl benzo[b]thiophene-2-carboxylate is classified as an Eye Irritant (2), Skin Irritant (2), and Specific Target Organ Toxicity - Single Exposure (3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
methyl 1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRAZMUPVIGDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384160 | |
Record name | Methyl benzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzo[b]thiophene-2-carboxylate | |
CAS RN |
22913-24-2 | |
Record name | Methyl benzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl benzo[b]thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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